molecular formula C10H18N4 B3059275 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- CAS No. 96313-89-2

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-

Cat. No.: B3059275
CAS No.: 96313-89-2
M. Wt: 194.28 g/mol
InChI Key: DVUJXWXGLBGZBP-UHFFFAOYSA-N
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Description

This compound is a substituted ethylenediamine derivative featuring a 2-aminoethyl group and a 2-pyridinylmethyl group attached to the ethanediamine backbone. Its structure combines aliphatic amine reactivity with aromatic pyridine coordination capabilities, making it suitable for applications in coordination chemistry, catalysis, and polymer synthesis.

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUJXWXGLBGZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCN)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565788
Record name N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96313-89-2
Record name N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monoalkylation Using 2-Chloromethylpyridine

The most direct route involves alkylating ethylenediamine with 2-chloromethylpyridine. To prevent over-alkylation, a stepwise protection-deprotection strategy is employed:

  • Protection of Ethylenediamine : Ethylenediamine is partially protected using tert-butoxycarbonyl (Boc) groups. For example, reacting ethylenediamine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields N-Boc-ethylenediamine.
  • Alkylation : The protected amine reacts with 2-chloromethylpyridine in ethanol at 70°C for 4–6 hours in the presence of sodium hydroxide (10 M). A 10% molar excess of 2-chloromethylpyridine minimizes quaternary ammonium by-products.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding N-(2-pyridinylmethyl)ethylenediamine.
  • Introduction of 2-Aminoethyl Group : The secondary amine undergoes reductive amination with glyoxylic acid, followed by reduction using sodium borohydride or catalytic hydrogenation (Pd/C, H₂), to install the 2-aminoethyl moiety.

Key Data :

  • Yield: 62–78% (over four steps)
  • Purity: >95% after silica gel chromatography (chloroform/methanol 20:1)
  • By-products: <5% quaternary ammonium salts (mitigated by controlled reagent ratios)

Reductive Amination of Pyridinylmethylamine

Two-Step Coupling and Reduction

This method avoids protection-deprotection steps by leveraging reductive amination:

  • Formation of Schiff Base : 2-Pyridinylmethylamine reacts with 2-aminoacetaldehyde dimethyl acetal in methanol under reflux, forming an imine intermediate.
  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer), yielding N-(2-aminoethyl)-N-(2-pyridinylmethyl)ethylenediamine.

Optimization Insights :

  • Solvent : Methanol outperforms THF or DMF due to better solubility of intermediates.
  • Catalyst : NaBH₃CN provides higher selectivity than NaBH₄, reducing over-reduction by-products.
  • Yield: 68–72%

Hydrogenation of Nitrile Precursors

Catalytic Hydrogenation of Iminodiacetonitrile Derivatives

Adapted from industrial diamine synthesis, this method involves:

  • Synthesis of Pyridinylmethyl-Substituted Nitrile : Iminodiacetonitrile reacts with 2-pyridinylmethyl bromide in DMF at 80°C, forming N-(2-pyridinylmethyl)iminodiacetonitrile.
  • Hydrogenation : The nitrile undergoes hydrogenation at 9–14 MPa H₂ pressure using Raney cobalt catalysts in methanol. An OH⁻ anion exchange resin stabilizes the intermediate.

Industrial-Scale Data :

  • Temperature: 70–90°C
  • Conversion: >99%
  • Selectivity: 82–85% for target compound, with piperazine (12–15%) as the primary by-product

Stepwise Assembly via Amide Intermediates

Amidation Followed by Reduction

This approach ensures precise control over substituent placement:

  • Amide Formation : Ethylenediamine reacts with 2-pyridinecarboxylic acid chloride in dichloromethane, forming N-(2-pyridinylcarbonyl)ethylenediamine.
  • Reduction : The amide is reduced using lithium aluminum hydride (LiAlH₄) in THF, converting the carbonyl to a methylene group and yielding N-(2-pyridinylmethyl)ethylenediamine.
  • Aminoethyl Installation : The remaining amine is alkylated with 2-bromoethylamine hydrobromide in ethanol under reflux.

Critical Parameters :

  • Reduction time: 6–8 hours (shorter times leave unreacted amide)
  • Yield: 58–65% (over three steps)

Comparative Analysis of Methods

Method Yield (%) Purity (%) By-Products Scalability
Alkylation 62–78 >95 Quaternary salts Lab-scale
Reductive Amination 68–72 90–93 Over-reduced amines Pilot-scale
Hydrogenation 82–85 88–90 Piperazine Industrial
Stepwise Amidation 58–65 85–88 Unreacted amide Lab-scale

Catalyst Performance :

  • Raney cobalt achieves higher conversion (99%) but lower selectivity (82%) compared to Pd/C (95% conversion, 88% selectivity) in hydrogenation.
  • NaBH₃CN reduces imine intermediates with 90% efficiency vs. 75% for NaBH₄.

Industrial-Scale Challenges and Solutions

By-Product Management

  • Piperazine Formation : Mitigated by using stabilizers (e.g., anion exchange resins) and maintaining H₂ pressure above 9 MPa.
  • Quaternary Salts : Controlled by limiting 2-chloromethylpyridine excess to 10%.

Purification Techniques

  • Distillation : Effective for separating low-boiling by-products (e.g., cyclohexylamine) under reduced pressure (10–20 mmHg).
  • Crystallization : Recrystallization from ethanol/water mixtures (3:1) removes high-boiling impurities.

Emerging Methodologies

Enzymatic Amination

Recent studies explore transaminase enzymes to catalyze the amination of 2-pyridinylmethyl ketones. Preliminary results show 45–50% yield under mild conditions (pH 7.5, 30°C).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for hydrogenation steps, achieving 89% conversion with immobilized Ru/Al₂O₃ catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the molecule.

Scientific Research Applications

Coordination Chemistry

Metal Complexation
1,2-Ethanediamine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The presence of multiple nitrogen donor atoms allows for chelation, enhancing the stability of the metal-ligand complex. This property is particularly useful in catalysis and materials science.

Case Study: Copper Complexes
Research has shown that complexes formed between this compound and copper ions exhibit significant catalytic activity in oxidation reactions. The stability and reactivity of these complexes make them suitable for applications in organic synthesis .

Fluorescence Detection

Zinc Ion Sensing
One notable application of 1,2-Ethanediamine derivatives is in the development of fluorescent sensors for zinc ions (Zn²⁺). A specific derivative, N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine, has been reported to show high sensitivity towards Zn²⁺ ions. This compound allows for the detection of Zn²⁺ concentrations ranging from 1 to 10 μM with good selectivity against other metal ions such as Ca²⁺ and Mg²⁺ .

Table: Fluorescent Sensor Performance

Compound NameDetection Range (μM)SelectivityApplication
N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine1 - 10High selectivity for Zn²⁺In vivo detection in biological systems

Biological Applications

Anticancer Activity
Research indicates that some derivatives of 1,2-Ethanediamine exhibit anticancer properties by inhibiting tumor cell proliferation. These compounds may interact with cellular pathways involved in cancer progression, making them potential candidates for drug development .

Case Study: Antitumor Mechanisms
A study demonstrated that a specific derivative of this compound induced apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential of using such compounds in targeted cancer therapies.

Industrial Applications

Catalysts in Polymerization Reactions
In industrial settings, 1,2-Ethanediamine derivatives are utilized as catalysts in the polymerization process. Their ability to coordinate with metal catalysts enhances reaction rates and product yields in the synthesis of polymers and other materials.

Table: Industrial Applications

Application TypeDescription
Polymerization CatalystEnhances reaction rates and yields
Metal CoordinationForms stable complexes for various reactions

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Research Findings and Trends

  • Thermodynamic Properties : Aliphatic ethanediamines (e.g., 111-40-0) exhibit higher vapor pressures (~6.00 kPa at 25°C) compared to pyridinyl derivatives, which are likely less volatile due to aromaticity .
  • Spectroscopic Data : Infrared (IR) spectra of similar compounds show N-H stretching at ~3300 cm⁻¹ and C-N vibrations at ~1100 cm⁻¹, with pyridinyl groups introducing additional C=C/C=N peaks .

Biological Activity

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, also known as N,N-bis(2-pyridinylmethyl)ethylenediamine, is a compound with significant biological activity. Its molecular formula is C14H18N4C_{14}H_{18}N_{4} with a molecular weight of 246.32 g/mol. This compound exhibits a variety of interactions with biological systems, including potential roles in chelation therapy and as a ligand in coordination chemistry.

Structure and Composition

  • Molecular Formula: C₁₄H₁₈N₄
  • Molecular Weight: 246.32 g/mol
  • CAS Registry Number: 96313-89-2
  • IUPAC Name: N,N-bis(2-pyridinylmethyl)ethane-1,2-diamine

The compound's structure includes two pyridine rings attached to an ethylenediamine backbone, which enhances its chelating ability and biological interactions.

Chelation Properties

1,2-Ethanediamine derivatives are known for their chelating capabilities, particularly in binding metal ions. This property is crucial in various applications, including:

  • Antimicrobial Activity: Chelators can inhibit bacterial growth by binding essential metal ions required for bacterial metabolism. Studies have shown that compounds like ethylenediaminetetraacetic acid (EDTA) exhibit moderate antibacterial effects against various pathogens . The chelation of metal ions by 1,2-Ethanediamine derivatives may similarly contribute to antimicrobial properties.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various chelating agents, including those similar to 1,2-Ethanediamine. The results indicated that these agents could significantly reduce the growth of Gram-positive and Gram-negative bacteria at certain concentrations. For instance, disodium EDTA demonstrated bactericidal effects against Staphylococcus aureus at concentrations as low as 250 ppm .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the role of pyridine-containing compounds in protecting neuronal cells from oxidative stress. The presence of the pyridine moiety in 1,2-Ethanediamine may enhance its ability to scavenge free radicals and protect against neurotoxicity associated with conditions like Alzheimer's disease .

The biological activity of 1,2-Ethanediamine can be attributed to several mechanisms:

  • Metal Ion Binding: The compound can form stable complexes with transition metals, which may inhibit enzymatic processes in bacteria or modulate cellular signaling pathways.
  • Antioxidant Activity: By acting as a radical scavenger, it may reduce oxidative stress in cells.
  • Neurotransmitter Modulation: Its structure allows interaction with neurotransmitter receptors, potentially influencing synaptic transmission.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialMetal ion chelation
NeuroprotectiveAntioxidant properties
Enzyme inhibitionCompetitive inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, ligands with pyridyl and aminoethyl groups are often prepared by reacting amines with halogenated precursors (e.g., 4-(2-pyridyl)benzyl chloride) in organic solvents like dichloromethane or toluene. A base such as sodium hydroxide or potassium carbonate is typically used to deprotonate the amine and drive the reaction .
  • Optimization : Temperature control (20–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR (¹H/¹³C): Resolve pyridyl protons (δ 7.5–8.5 ppm) and ethylenediamine backbone signals (δ 2.5–3.5 ppm).
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    • Chromatography :
  • HPLC (≥98% purity): Use C18 columns with acetonitrile/water gradients .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉N₄: calculated 215.16) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-

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